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Compound of Interest

Compound Name: Irdabisant Hydrochloride

Cat. No.: B12409709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuropharmacological properties of

Irdabisant Hydrochloride (CEP-26401), a potent and selective histamine H3 receptor (H3R)

antagonist and inverse agonist. Irdabisant has demonstrated potential therapeutic utility in

addressing cognitive and attentional disorders.[1] This document compiles and presents key

preclinical data, details experimental methodologies, and visualizes the underlying

mechanisms of action to serve as a comprehensive resource for the scientific community.

Core Pharmacological Data
The following tables summarize the quantitative pharmacological data for Irdabisant
Hydrochloride, showcasing its high affinity and functional activity at the histamine H3 receptor.

Table 1: Receptor Binding Affinity of Irdabisant Hydrochloride
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Species/Syste
m

Receptor Parameter Value (nM) Reference

Rat
Brain

Membranes
Ki 2.7 ± 0.3 [1]

Rat
Recombinant

H3R
Ki 7.2 ± 0.4 [1][2]

Human
Recombinant

H3R
Ki 2.0 ± 1.0 [1][2]

Table 2: Functional Activity of Irdabisant Hydrochloride

Species Receptor Parameter Value (nM) Reference

Rat H3R

Kb,app

(Antagonist

Activity)

1.0 [2][3]

Human H3R

Kb,app

(Antagonist

Activity)

0.4 [2][3]

Rat H3R
EC50 (Inverse

Agonist Activity)
2.0 [2][3]

Human H3R
EC50 (Inverse

Agonist Activity)
1.1 [2][3]

Table 3: In Vivo Efficacy and Receptor Occupancy of Irdabisant Hydrochloride
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Model Species Parameter
Value (mg/kg,
p.o.)

Reference

Rat Dipsogenia

Model
Rat

ED50

(Antagonism of

R-α-

methylhistamine-

induced drinking)

0.06 [1]

Ex Vivo Binding Rat

OCC50 (H3R

Occupancy in

cortical slices)

0.1 ± 0.003 [1]

Table 4: Selectivity Profile of Irdabisant Hydrochloride

Target Parameter Value (µM) Reference

hERG Current IC50 13.8 [2]

CYP1A2, 2C9, 2C19,

2D6, 3A4
IC50 >30 [2]

Muscarinic M2

Receptor
Ki 3.7 ± 0.0 [2]

Adrenergic α1A

Receptor
Ki 9.8 ± 0.3 [2]

Dopamine Transporter Ki 11 ± 2 [2]

Norepinephrine

Transporter
Ki 10 ± 1 [2]

Phosphodiesterase

PDE3
IC50 15 ± 1 [2]

Mechanism of Action and Signaling Pathways
Irdabisant Hydrochloride exerts its effects as an antagonist and inverse agonist at the

histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily coupled to Gi/o proteins.
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[3][4] As an antagonist, it blocks the binding of endogenous histamine. As an inverse agonist, it

reduces the constitutive activity of the H3 receptor, which is known to be spontaneously active

even in the absence of an agonist.[3][4] This dual action leads to the disinhibition of histamine

release from presynaptic histaminergic neurons.[3] Furthermore, by acting on H3

heteroreceptors, Irdabisant can modulate the release of other key neurotransmitters involved in

cognition and wakefulness, such as acetylcholine.[5]
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Irdabisant's Mechanism at the Histamine H3 Receptor.

Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Irdabisant
Hydrochloride are outlined below.

Radioligand Binding Displacement Assays
This assay is employed to determine the binding affinity of Irdabisant Hydrochloride for the

histamine H3 receptor.

Membrane Preparation: Membranes are prepared from rat brain tissue or from cells

recombinantly expressing either rat or human H3 receptors.

Radioligand: A radiolabeled ligand that specifically binds to the H3 receptor, such as [3H]Nα-

methylhistamine, is used.
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Assay Procedure:

A constant concentration of the radioligand is incubated with the prepared membranes.

Increasing concentrations of Irdabisant Hydrochloride (the competitor) are added to the

incubation mixture.

The mixture is incubated to allow for binding to reach equilibrium.

The bound and free radioligand are separated by rapid filtration.

The amount of radioactivity bound to the membranes is quantified using liquid scintillation

counting.

Data Analysis: The concentration of Irdabisant Hydrochloride that inhibits 50% of the

specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then

calculated using the Cheng-Prusoff equation.

[³⁵S]Guanosine 5'-O-(γ-thio)triphosphate (GTPγS)
Binding Assays
This functional assay is used to measure the antagonist and inverse agonist activity of

Irdabisant Hydrochloride at the G protein-coupled H3 receptor.

Principle: The binding of an agonist to a Gi/o-coupled receptor stimulates the exchange of

GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to

measure this activation. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding

that occurs due to the receptor's constitutive activity.

Assay Procedure:

Cell membranes expressing the H3 receptor are incubated with [³⁵S]GTPγS and GDP.

For antagonist activity: Increasing concentrations of Irdabisant Hydrochloride are added

in the presence of a known H3 receptor agonist. The ability of Irdabisant to block the

agonist-stimulated increase in [³⁵S]GTPγS binding is measured.
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For inverse agonist activity: Increasing concentrations of Irdabisant Hydrochloride are

added in the absence of an agonist. The reduction in basal [³⁵S]GTPγS binding is

quantified.

The reaction is terminated, and the amount of membrane-bound [³⁵S]GTPγS is

determined by scintillation counting.

Data Analysis: Dose-response curves are generated to determine the Kb,app for antagonist

activity and the EC50 for inverse agonist activity.[3]

Rat Social Recognition Model
This in vivo model assesses short-term memory and the cognition-enhancing effects of

Irdabisant Hydrochloride.[1]

Subjects: Adult male rats are used as the test subjects, and juvenile male rats serve as the

social stimuli.

Procedure:

Habituation: The adult rat is habituated to the testing arena.

Training (T1): The adult rat is exposed to a juvenile rat for a short period (e.g., 5 minutes),

allowing for social investigation.

Inter-trial Interval: A specific time delay is introduced between the training and the test

phase.

Test (T2): The adult rat is re-exposed to the same juvenile rat from the training phase

along with a novel juvenile rat.

Measurement: The duration of time the adult rat spends investigating each of the juvenile

rats is recorded. A rat with intact social memory will spend significantly more time

investigating the novel juvenile.

Drug Administration: Irdabisant Hydrochloride or a vehicle is administered orally at

specified doses before the training phase.[1]
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Data Analysis: The recognition index (time spent with the novel juvenile / total investigation

time) is calculated to assess cognitive performance.

Rat Dipsogenia Model
This in vivo model is used to evaluate the antagonist activity of Irdabisant Hydrochloride
against an H3 receptor agonist.[1]

Principle: The H3 receptor agonist R-α-methylhistamine is known to induce a drinking

response (dipsogenia) in rats.[1][6]

Procedure:

Rats are administered Irdabisant Hydrochloride or a vehicle at various doses.

After a predetermined time, the rats are challenged with an injection of R-α-

methylhistamine to induce drinking behavior.

The volume of water consumed by each rat over a specific period is measured.

Data Analysis: The ability of Irdabisant Hydrochloride to dose-dependently inhibit the

drinking response induced by the H3 agonist is used to determine its in vivo antagonist

potency (ED50).[1]

Prepulse Inhibition (PPI) in Mice
This model is used to assess sensorimotor gating, a process that is often deficient in

psychiatric disorders like schizophrenia. Irdabisant's potential as an adjunctive therapy to

antipsychotics has been explored using this model.[1]

Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle

response and a speaker to deliver acoustic stimuli.

Procedure:

Acclimation: The mouse is placed in the startle chamber for a brief acclimation period with

background white noise.
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Stimuli: The test session consists of different trial types presented in a pseudo-random

order:

Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-

86 dB) is presented shortly before the startling pulse.

No-stimulus trials: Only background noise is present to measure baseline movement.

Measurement: The startle response (amplitude of the flinch) is recorded for each trial.

Drug Administration: Irdabisant Hydrochloride, an antipsychotic like risperidone, or a

combination is administered intraperitoneally before the test session.[1]

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the

prepulse-pulse trials compared to the pulse-alone trials.

Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for preclinical evaluation and

the logical relationship between Irdabisant's mechanism and its therapeutic potential.
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Preclinical Evaluation Workflow for Irdabisant.
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Mechanism of Action
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From Mechanism to Therapeutic Effect.

Conclusion
Irdabisant Hydrochloride is a well-characterized histamine H3 receptor antagonist and

inverse agonist with high potency and selectivity. Preclinical studies have robustly

demonstrated its ability to occupy and modulate H3 receptors in the central nervous system,

leading to pro-cognitive and wake-promoting effects in various rodent models. The detailed

experimental protocols and pharmacological data presented in this guide provide a solid

foundation for further research and development of Irdabisant and other H3 receptor

modulators for the treatment of neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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